(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid

Vue d'ensemble

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353,41 g/mole. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methylpentanoic acid, often referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

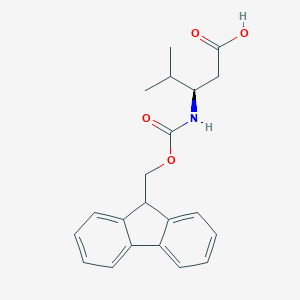

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C22H25NO4

- Molecular Weight : 367.45 g/mol

The compound features a fluorenyl moiety, which is known for its diverse pharmacological activities.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial activity . For instance, derivatives of fluorenone have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli .

| Compound | Target Organism | Activity |

|---|---|---|

| Tilorone | Staphylococcus aureus | Inhibitory effect observed |

| Fluorenone derivatives | E. coli, Pseudomonas aeruginosa | Comparable to standard antibiotics |

Antitumor Activity

Fluorene derivatives have been investigated for their antitumor properties . Studies have demonstrated that certain modifications in the fluorenone structure can enhance antiproliferative activity against cancer cell lines. For example, the introduction of linear alkyl groups has shown improved efficacy compared to branched groups .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes involved in metabolic pathways. Specifically, it has been noted that compounds targeting the enoyl-acyl carrier protein reductase (InhA), crucial for fatty acid biosynthesis in Mycobacterium tuberculosis, exhibit significant inhibitory activity .

Study 1: Synthesis and Screening of Fluorene Derivatives

A study focused on synthesizing various fluorene derivatives highlighted their potential as inhibitors of Mycobacterium tuberculosis. The screening results indicated that certain derivatives displayed promising activity against multi-drug resistant strains, suggesting their potential as lead compounds for further development .

Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of O-aryl-carbamoyl derivatives of fluorenone against several bacterial and fungal strains. The results indicated that structural modifications significantly influenced the antimicrobial spectrum and intensity of activity, reinforcing the importance of chemical structure in determining biological efficacy .

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-beta-homovaline is primarily utilized as a building block in peptide synthesis due to its stability and compatibility with standard coupling reagents. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group that can be easily removed under mild basic conditions, making it ideal for solid-phase peptide synthesis (SPPS).

Table 1: Comparison of Protective Groups in Peptide Synthesis

| Protective Group | Stability | Removal Conditions | Common Applications |

|---|---|---|---|

| Fmoc | High | Mild base (e.g., piperidine) | SPPS |

| Boc | Moderate | Strong acid (e.g., TFA) | Solution-phase synthesis |

| Alloc | High | Palladium catalysis | Selective deprotection |

Medicinal Chemistry

Research has indicated that compounds like Fmoc-L-beta-homovaline can influence biological activity through their incorporation into peptide sequences that target specific receptors or enzymes. For instance, modifications using this compound have been shown to enhance the binding affinity of peptides to their targets, thus improving therapeutic efficacy.

Case Study: Antimicrobial Peptides

In a study investigating antimicrobial peptides, the incorporation of Fmoc-L-beta-homovaline into peptide sequences resulted in enhanced activity against various bacterial strains. The modified peptides exhibited improved membrane-disrupting capabilities, which are crucial for their antimicrobial action.

Drug Development

Fmoc-L-beta-homovaline is also explored for its potential in drug development, particularly in creating novel peptide-based therapeutics. Its structure allows for the introduction of various functional groups that can modify pharmacokinetic properties.

Table 2: Potential Drug Candidates Using Fmoc-L-beta-homovaline

| Compound Name | Target Disease | Mechanism of Action | Status |

|---|---|---|---|

| Peptide A | Cancer | Inhibition of tumor growth | Preclinical |

| Peptide B | Bacterial Infection | Disruption of bacterial membranes | Clinical Trial |

| Peptide C | Viral Infection | Inhibition of viral entry | Research Stage |

Analyse Des Réactions Chimiques

Deprotection Reactions

The Fmoc group serves as a base-labile protecting group for the amine, enabling selective removal under mild conditions.

Mechanism :

Base-induced β-elimination releases the free amine and generates a dibenzofulvene byproduct, which is scavenged by secondary amines (e.g., piperazine) .

Critical Notes :

- Stability: The Fmoc group resists acidic conditions (e.g., TFA) but is labile in basic environments .

- Side Reactions: Overexposure to base may lead to racemization at the α-carbon .

Carboxylic Acid Activation and Coupling

The carboxylic acid undergoes activation for amide bond formation, critical for peptide chain elongation.

Common Activation Methods

| Activating Agent | Coupling Additive | Solvent | Reaction Efficiency |

|---|---|---|---|

| HATU | HOAt | DMF | >98% |

| DCC | HOBt | DCM | 90–95% |

| EDC | Oxyma Pure | DMF | 92–96% |

Typical Protocol :

- Activate Fmoc-β-HoVal-OH (1 eq) with HATU (1.1 eq) and DIPEA (2 eq) in DMF.

- Add amino acid/peptide (1 eq) and react for 30–60 min at RT.

- Wash with DMF to remove byproducts .

Racemization Risk :

Minimized using HOAt or Oxyma Pure (<1% epimerization) .

Side Chain Reactivity

The compound’s β-methylpentanoic acid side chain influences steric interactions:

- Steric Hindrance : Slows coupling rates compared to linear analogs.

- Solubility : Requires polar aprotic solvents (DMF, NMP) for optimal reactivity .

Stability Under Synthetic Conditions

| Condition | Stability | Degradation Products |

|---|---|---|

| TFA (95%) | Stable (>24 h) | None |

| LiOH (0.1 M, aqueous) | Partial hydrolysis | 4-Methylpentanoic acid derivatives |

Industrial-Scale Considerations

Propriétés

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)19(11-20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDMTAMWOIQTOB-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375830 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172695-33-9 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.